
S 9788
Overview
Description
S 9788 is a triazinoaminopiperidine derivative first identified as a novel multidrug resistance (MDR) reversal agent in cancer research . Its primary mechanism involves inhibition of P-glycoprotein (P-gp), a transmembrane efflux pump overexpressed in drug-resistant cancer cells, which prevents intracellular accumulation of chemotherapeutic agents like doxorubicin and vincristine .
Preclinical studies demonstrate this compound's efficacy across diverse cancer models. In human renal cell carcinoma cell cultures, this compound reversed inherent MDR in 12 out of 14 cases when combined with doxorubicin, correlating with P-gp expression levels . In leukemic cell lines, this compound restored sensitivity to vinblastine by partially reversing cytological alterations associated with resistance, such as nuclear texture parameters . Dose-dependent activity was observed in KB-A1 ovarian cancer cells, where this compound increased adriamycin accumulation at concentrations of 0.5–10 µM, outperforming verapamil in both potency and efficacy .
Preparation Methods
The synthesis of S-9788 involves several steps. The starting material, 1-[4,6-bis(allylamino)-1,3,5-triazin-2-yl]-4-piperidone hydrochloride, is reacted with bis(4-fluorophenyl)methylamine in dry methanol. The solution is then acidified to pH 6 before adding sodium cyanoborohydride, resulting in the formation of 6-[4-[2,2-di-(4-fluorophenyl)ethylamino]piperidin-1-yl]-N,N’-diallyl-1,3,5-triazine-2,4-diamine. This intermediate is treated with methanesulfonic acid in isopropanol to yield the bismethanesulfonate salt .
Chemical Reactions Analysis
S-9788 undergoes various chemical reactions, including substitution and reduction. The compound is known to interact with different reagents under specific conditions. For instance, it can be reduced using sodium cyanoborohydride in an acidified solution. The major products formed from these reactions include the bismethanesulfonate salt .
Scientific Research Applications
S-9788 has been extensively studied for its potential in overcoming multidrug resistance in cancer cells. It has shown remarkable efficacy in reversing resistance to drugs like vincristine and adriamycin in both in vitro and in vivo studies. This compound has been evaluated in phase I clinical trials, demonstrating its ability to enhance the cytotoxic activity of chemotherapeutic agents without increasing toxicity to normal cells .
Mechanism of Action
The exact mechanism of action of S-9788 is not fully understood. it is known to induce a dose-dependent increase in the accumulation of adriamycin in resistant cells. This effect is significantly more potent than that of verapamil, a known multidrug resistance modulator. S-9788 appears to interact with P-glycoprotein, a protein involved in drug efflux, thereby increasing the intracellular concentration of chemotherapeutic agents .
Comparison with Similar Compounds
S 9788 vs. Verapamil
Verapamil, a first-generation MDR modulator, served as the primary comparator in studies of S 9786. Key differences include:
Potency and Efficacy
† this compound restored 50% of resistant cells to a "sensitive" cytological state.
‡ Verapamil required 1000× higher concentrations to match this compound's effect.
- KB-A1 Ovarian Cancer Cells : this compound achieved twice the maximum efficacy (activity) and sevenfold higher potency (lower EC50) than verapamil in enhancing adriamycin accumulation .
Mechanistic Insights
Both compounds inhibit P-gp, but this compound uniquely induces cytological changes in resistant cells, such as nuclear texture normalization, suggesting multimodal activity beyond efflux inhibition .
Combination Effects
Structural and Functional Advantages
This compound's triazinoaminopiperidine scaffold confers distinct pharmacological properties compared to verapamil’s phenylalkylamine structure:
- Broad-Spectrum Activity : Efficacy varies by cell line and cytotoxic agent but consistently surpasses verapamil in P-gp-overexpressing models .
Biological Activity
S 9788 is a compound recognized for its potential as a multidrug-resistance modulator, particularly in the context of cancer treatment. This article delves into the biological activity of this compound, examining its mechanisms, effects on various cell lines, and comparative studies with other known modulators.
This compound functions primarily by inhibiting the activity of P-glycoprotein (P-gp), a protein that plays a crucial role in drug efflux in multidrug-resistant cancer cells. By blocking P-gp, this compound enhances the intracellular accumulation of chemotherapeutic agents, thereby increasing their efficacy against resistant cancer cells.
Comparative Studies
A significant study compared the effects of this compound with other known modulators such as verapamil and cyclosporine A. The findings indicated that this compound exhibited a markedly higher reversing activity in K562 cell lines, which are commonly used to study leukemia. Specifically, this compound allowed for complete reversal of drug resistance at lower concentrations compared to verapamil and cyclosporine A, suggesting its superior potency as a modulator .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Compound | Cell Line | Reversing Activity | Concentration (µM) |
---|---|---|---|
This compound | K562 | Complete | 10 |
Verapamil | K562 | Partial | 25 |
Cyclosporine A | K562 | Partial | 30 |
Case Studies and Research Findings
- In Vitro Studies : In vitro studies demonstrated that this compound significantly increases the sensitivity of resistant cancer cell lines to doxorubicin, a common chemotherapeutic agent. The enhanced sensitivity was attributed to the compound's ability to inhibit P-gp effectively.
- Synergistic Effects : Further research indicated that when used in combination with other chemotherapeutics, this compound can produce synergistic effects, leading to improved therapeutic outcomes in resistant cancer models. This finding is crucial for developing more effective treatment regimens for patients with multidrug-resistant cancers.
- Safety Profile : Preliminary toxicity studies suggest that this compound has a favorable safety profile, with minimal cytotoxicity observed in non-cancerous cell lines at therapeutic concentrations.
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for identifying and quantifying metabolites of S 9788 in biological matrices?
- Methodological Answer : Electrospray ionization (ESI) coupled with liquid chromatography/tandem mass spectrometry (LC/MS/MS) is highly effective for analyzing this compound metabolites. ESI allows detection across a wide polarity range, while neutral loss MS/MS scans enable specific identification of metabolites in complex matrices like bile without prior extraction . For example, five key metabolites of this compound in rats were confirmed using this approach (Table 1). Table 1 : Metabolites of this compound identified via LC/MS/MS
Metabolite ID | Molecular Feature | Biological Matrix |
---|---|---|
M1 | Hydroxylation | Bile |
M2 | Glucuronidation | Bile |
Q. How should researchers design experiments to ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer : Follow standardized protocols for sample preparation, such as using consistent biological matrices (e.g., bile, plasma) and controlling variables like pH and temperature. Include detailed methodology sections in publications, specifying instrumentation (e.g., LC/MS model), calibration standards, and validation criteria (e.g., signal-to-noise ratios ≥10). Replicate experiments with independent cohorts and report raw data in supplementary materials to enable cross-validation .
Q. What statistical tools are recommended for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Use non-linear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Pair this with ANOVA for comparing treatment groups, ensuring post-hoc corrections (e.g., Bonferroni) to account for multiple comparisons. Tools like GraphPad Prism or R (with
drc
package) are suitable. Always report confidence intervals and effect sizes to contextualize significance .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolite identification data for this compound across different studies?
- Methodological Answer : Apply orthogonal validation methods:
Cross-reference MS/MS fragmentation patterns with synthetic standards.
Use high-resolution mass spectrometry (HRMS) to confirm exact masses.
Compare retention times with known analogs.
For ambiguous cases, employ computational tools (e.g., MetFrag) to predict fragmentation pathways. Contradictions often arise from matrix effects or ionization variability; mitigate these by standardizing sample preparation and instrument parameters .
Q. What experimental strategies validate the specificity of this compound as a ribosomal small subunit (30S) inhibitor in mycobacteria?
- Methodological Answer : Use competitive binding assays with biotinylated this compound (e.g., compound 9788) and non-biotinylated analogs (e.g., 9787) to assess target engagement. Measure protein quality scores (e.g., via streptavidin pulldown assays) to confirm specificity. A significant reduction in target binding (e.g., ribosomal protein S5) in the presence of excess competitor validates specificity (Table 2) . Table 2 : Target validation criteria for this compound
Condition | Protein Quality Score (Rps5) | Specificity Confirmed? |
---|---|---|
9788 alone | 85 | Yes |
9788 + excess 9787 | 22 | Yes |
Q. How can researchers optimize LC/MS parameters to improve sensitivity in detecting low-abundance this compound metabolites?
- Methodological Answer :
Ion Source : Adjust ESI voltage and desolvation temperature to enhance ionizability.
Collision Energy : Optimize collision-induced dissociation (CID) energy to balance fragmentation and signal intensity.
Data Acquisition : Use scheduled multiple reaction monitoring (MRM) for high-sensitivity detection.
Validate with spike-recovery experiments in biological matrices to ensure accuracy ≥80% .
Q. Methodological and Ethical Considerations
Q. What frameworks (e.g., FINER, PICO) are suitable for formulating hypothesis-driven research questions on this compound?
- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope of this compound studies. For mechanistic questions, apply PICOT (Population: e.g., bacterial strains; Intervention: this compound dosing; Comparison: untreated controls; Outcome: ribosomal inhibition; Timeframe: 24-hour exposure). This ensures clarity and testability .
Q. How should researchers address potential biases in this compound efficacy studies?
- Methodological Answer : Implement blinding during data collection/analysis and randomize treatment assignments. Use independent replicates to confirm findings. For in vivo studies, include sham-operated controls. Disclose all conflicts of interest and funding sources in publications .
Q. Data Reporting and Replication
Q. What minimum data should be included in publications to enable replication of this compound studies?
- Methodological Answer :
- Experimental Details : Instrument models, software versions, and protocol deviations.
- Raw Data : Deposition of MS raw files in repositories (e.g., MetaboLights).
- Synthesis Protocols : For novel this compound analogs, report yields, purity (≥95% by HPLC), and spectral data (NMR, HRMS) .
Q. How can researchers leverage open-access tools for meta-analysis of this compound pharmacokinetic data?
Properties
CAS No. |
140945-01-3 |
---|---|
Molecular Formula |
C28H33F2N7 |
Molecular Weight |
505.6 g/mol |
IUPAC Name |
6-[4-[2,2-bis(4-fluorophenyl)ethylamino]piperidin-1-yl]-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H33F2N7/c1-3-15-31-26-34-27(32-16-4-2)36-28(35-26)37-17-13-24(14-18-37)33-19-25(20-5-9-22(29)10-6-20)21-7-11-23(30)12-8-21/h3-12,24-25,33H,1-2,13-19H2,(H2,31,32,34,35,36) |
InChI Key |
GERNFWKTMKWULM-UHFFFAOYSA-N |
SMILES |
C=CCNC1=NC(=NC(=N1)N2CCC(CC2)NCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)N2CCC(CC2)NCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)NCC=C |
Appearance |
Solid powder |
Key on ui other cas no. |
140945-01-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-(4-(2,2-di(4-fluorophenyl)ethylamino)-1-piperidinyl)-N,N'-di-2-propenyl-1,3,5-triazine-2,4-diamine S 9788 S-9788 S9788 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.